molecular formula C20H20FNO3 B563565 trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester CAS No. 612095-72-4

trans 1-Benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylic Acid Methyl Ester

Cat. No.: B563565
CAS No.: 612095-72-4
M. Wt: 341.4 g/mol
InChI Key: HQCMRPPNDBQTRB-MSOLQXFVSA-N
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Description

Molecular Structure Analysis

The molecular formula of the related compound “(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine” is C13H18FNO . The molecular weight is 223.29 . The InChI key is CXRHUYYZISIIMT-AAEUAGOBSA-N .


Physical and Chemical Properties Analysis

The related compound “(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine” has a melting point of 97-101 °C . It is soluble in methanol . The specific rotation is -38 º (c=1, MeOH) .

Safety and Hazards

The related compound “(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethyl-1-methylpiperidine” is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects .

Properties

CAS No.

612095-72-4

Molecular Formula

C20H20FNO3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl (3R,4S)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate

InChI

InChI=1S/C20H20FNO3/c1-25-20(24)18-13-22(12-14-5-3-2-4-6-14)19(23)11-17(18)15-7-9-16(21)10-8-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m1/s1

InChI Key

HQCMRPPNDBQTRB-MSOLQXFVSA-N

Isomeric SMILES

COC(=O)[C@H]1CN(C(=O)C[C@@H]1C2=CC=C(C=C2)F)CC3=CC=CC=C3

SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Canonical SMILES

COC(=O)C1CN(C(=O)CC1C2=CC=C(C=C2)F)CC3=CC=CC=C3

Synonyms

(3S,4R)-4-(4-Fluorophenyl)-6-oxo-1-(phenylmethyl)-3-piperidinecarboxylic Acid Methyl Ester; 

Origin of Product

United States

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